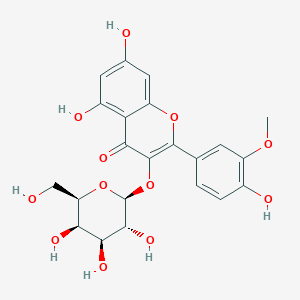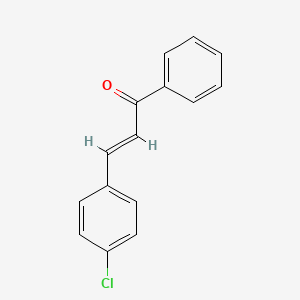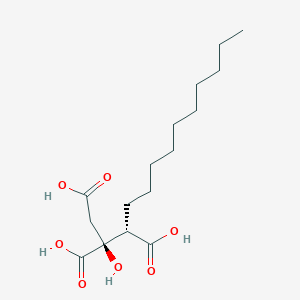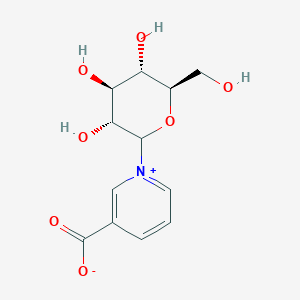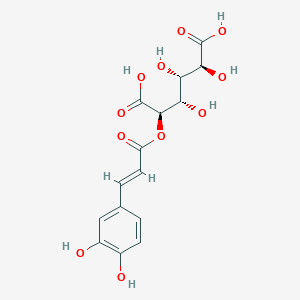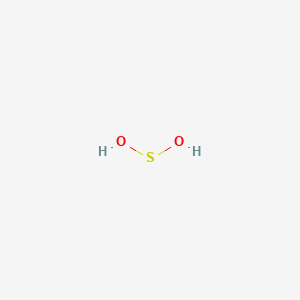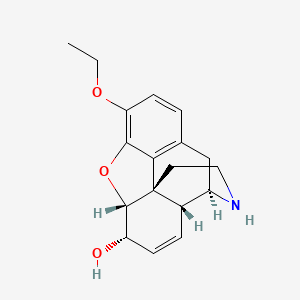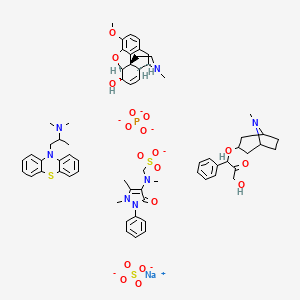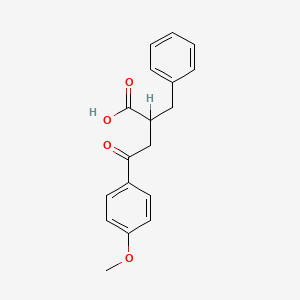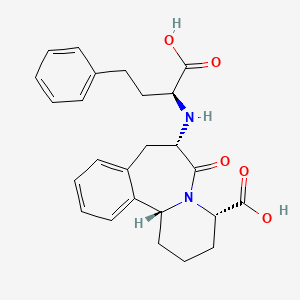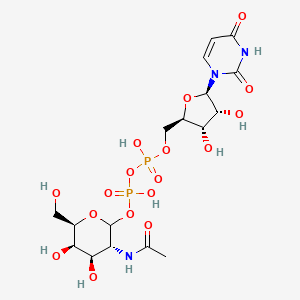
UDP-N-acetyl-D-galactosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-D-galactosamine is a UDP-sugar having N-acetyl-D-galactosamine as the sugar component. It derives from an UDP-D-galactosamine. It is a conjugate acid of an this compound(2-).
A nucleoside diphosphate sugar which serves as a source of N-acetylgalactosamine for glycoproteins, sulfatides and cerebrosides.
Wissenschaftliche Forschungsanwendungen
Role in Cancer and Drug Target Potential :
- UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6) is a key enzyme in protein O-glycosylation, often involved in cancer. It catalyzes the addition of N-acetyl-D-galactosamine to proteins. Abnormal glycosylation of proteins, particularly mucin 1, is used as a biomarker for breast cancer. pp-GalNAc-T6's upregulation in various cancers and its low levels in non-malignant tissues make it a potential biomarker and a target for chemotherapy (Banford & Timson, 2016).
Metabolism in Liver :
- d-[1-(14)C]Galactosamine is utilized mainly via the pathway of galactose metabolism in rat liver. Products such as galactosamine 1-phosphate, sialic acid, and various UDP-sugars including UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine have been identified, emphasizing its significant role in liver metabolism (Maley et al., 1968).
Inhibition of Protein and Glycoprotein Secretion :
- d-Galactosamine leads to inhibition of protein and glycoprotein secretion by rat liver, affecting the Golgi apparatus. This indicates its influence on cell function and protein trafficking, particularly in liver cells (Bauer et al., 1974).
Role in Enzymatic Hydrolysis :
- Normal cells enzymatically hydrolyze this compound to yield free N-acetyl-d-galactosamine. However, transformed cells show a block in this enzymatic process, suggesting a potential link to cellular transformation and cancer (Sela et al., 1972).
Synthesis of UDP-Galactosamine and Its Derivatives :
- Studies have been conducted on the synthesis of UDP-galactosamine and its derivatives, such as UDP-N-acetylgalactosamine, which are crucial in biological processes. These studies provide insights into the synthesis and potential applications of these compounds (Maley, 1970).
Galactosamine-Induced Hepatotoxicity :
- Studies on galactosamine-induced hepatotoxicity in rats show the compound's ability to cause significant alterations in liver metabolism and function. This research aids in understanding liver diseases and developing potential therapeutic strategies (Coen et al., 2012).
Eigenschaften
Molekularformel |
C17H27N3O17P2 |
|---|---|
Molekulargewicht |
607.4 g/mol |
IUPAC-Name |
[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11+,12-,13-,14-,15-,16?/m1/s1 |
InChI-Schlüssel |
LFTYTUAZOPRMMI-LDDHHVEYSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonyme |
Acetylgalactosamine, UDP Diphosphate N-Acetylgalactosamine, Uridine N-Acetylgalactosamine, Uridine Diphosphate UDP Acetylgalactosamine Uridine Diphosphate N Acetylgalactosamine Uridine Diphosphate N-Acetylgalactosamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




